4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
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Overview
Description
4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of a cyano group, dichloro substituents, and a prop-2-ynyl group attached to the benzothiazole ring, making it a unique and potentially valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of Dichloro Substituents: Chlorination of the benzothiazole core using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of Prop-2-ynyl Group: The prop-2-ynyl group can be introduced via a Sonogashira coupling reaction using a suitable alkyne and a palladium catalyst.
Formation of Benzamide Moiety: The final step involves the reaction of the intermediate with 4-cyanobenzoyl chloride to form the desired benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The dichloro substituents can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction could produce primary amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is not fully understood, but it is believed to involve interaction with specific molecular targets and pathways. The cyano and dichloro groups may play a role in binding to enzymes or receptors, leading to inhibition or activation of specific biological processes.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-(4,5-dichloro-1,3-benzothiazol-2-ylidene)benzamide: Lacks the prop-2-ynyl group.
4-cyano-N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide: Has only one chlorine substituent.
4-cyano-N-(4,5-dichloro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide: Contains a methyl group instead of a prop-2-ynyl group.
Uniqueness
The presence of the prop-2-ynyl group in 4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide makes it unique compared to other similar compounds. This group may confer specific chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
4-cyano-N-(4,5-dichloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2N3OS/c1-2-9-23-16-14(8-7-13(19)15(16)20)25-18(23)22-17(24)12-5-3-11(10-21)4-6-12/h1,3-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSYLNMDEKORIZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=CC(=C2Cl)Cl)SC1=NC(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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